

Solid-phase extraction (SPE) techniques for Omeprazole sulfide isotopes

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Compound of Interest

Compound Name: *Omeprazole-d3 Sulfide*

CAS No.: 922731-00-8

Cat. No.: B585807

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Application Note: Solid-Phase Extraction (SPE) Techniques for Omeprazole Sulfide Isotopes in Bioanalysis

Abstract

This guide details the extraction and quantification of Omeprazole Sulfide (the reduced thioether metabolite of Omeprazole) and its stable isotopes from complex biological matrices. Unlike its parent compound, Omeprazole Sulfide exhibits distinct physicochemical stability profiles that necessitate tailored Solid-Phase Extraction (SPE) strategies. This document contrasts two primary workflows: a Polymeric Reversed-Phase (HLB) protocol for simultaneous parent/metabolite analysis and a Mixed-Mode Cation Exchange (MCX) protocol for high-specificity sulfide isolation.

Introduction & Chemical Context

Omeprazole is a proton pump inhibitor (PPI) that undergoes extensive hepatic metabolism.[1] [2] While the primary oxidative metabolites (Omeprazole Sulfone and 5-Hydroxyomeprazole) are formed via CYP3A4 and CYP2C19, Omeprazole Sulfide (also known as Pyrmetazole) is formed via non-enzymatic reduction or minor reductive pathways.

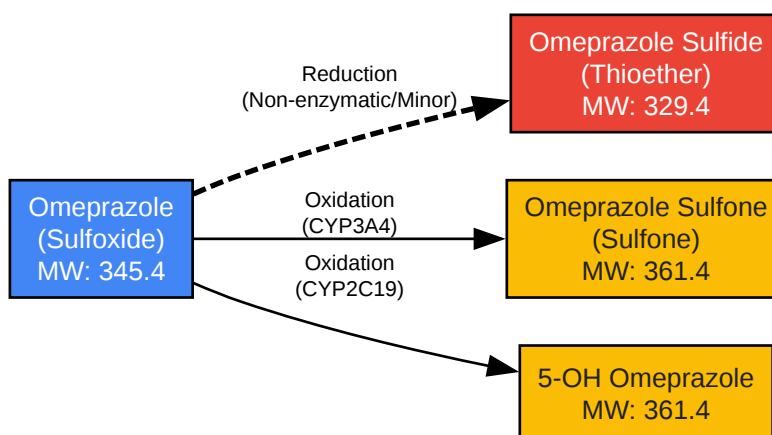
Critical Analytical Challenge:

- Omeprazole (Parent): Highly acid-labile.[3] It degrades rapidly at pH < 7.4 into sulfonamides, complicating acidic extraction methods.
- Omeprazole Sulfide: Lacks the sulfoxide oxygen, rendering it significantly more stable in acidic conditions than the parent.

This stability difference dictates the SPE strategy. If analyzing the sulfide alone, acidic mixed-mode SPE (MCX) offers superior cleanup. If analyzing the sulfide alongside the parent, neutral-pH reversed-phase SPE (HLB) is mandatory to preserve the parent compound.

Metabolic & Structural Pathway

The following diagram illustrates the relationship between the parent drug and its key metabolites, highlighting the reductive pathway to the sulfide.



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Figure 1: Metabolic scheme showing the reductive formation of Omeprazole Sulfide.[4] Unlike oxidative metabolites, the sulfide involves the loss of an oxygen atom.

Physicochemical Profile & Reagents

Successful SPE requires aligning the sorbent chemistry with the analyte's properties.

Property	Omeprazole (Parent)	Omeprazole Sulfide (Analyte)	Implication for SPE
Structure	Sulfoxide	Thioether (Reduced)	Sulfide is more hydrophobic (higher LogP).
pKa (Pyridine N)	~4.0	~4.0	Both ionize in acid (retain on MCX).
pKa (Benzimidazole)	~8.8	~8.8	Both ionize in strong base (retain on MAX).
Acid Stability	Poor (Degrades < pH 7)	Good (Stable in dilute acid)	CRITICAL: Avoid acidic loading if Parent is present.
LogP	~2.2	~3.5	Sulfide retains stronger on C18/HLB.

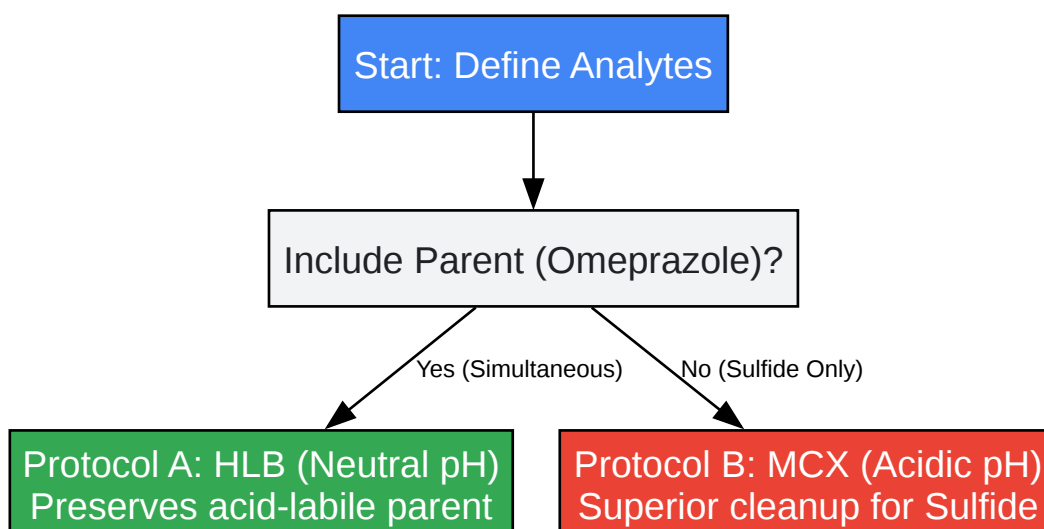
Internal Standards (IS):

- Primary Recommendation: Omeprazole Sulfide-d3 (Deuterated).^[5]
- Alternative: ¹³C-Omeprazole Sulfide.
- Note: Do not use Omeprazole-d3 as an IS for the sulfide; they have different retention times and matrix effect profiles.

Method Development Strategy

Select the protocol based on your analytical goals:

- Protocol A (Universal): Use for simultaneous quantification of Omeprazole + Sulfide. Uses HLB (Hydrophilic-Lipophilic Balance) sorbent at neutral pH.
- Protocol B (Targeted): Use for Omeprazole Sulfide only (or for impurity profiling). Uses MCX (Mixed-Mode Cation Exchange) for maximum cleanup, leveraging the sulfide's acid stability.



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Figure 2: Decision tree for selecting the appropriate SPE sorbent.

Detailed Protocols

Protocol A: Polymeric Reversed-Phase (HLB)

Best for: Simultaneous analysis of Parent and Sulfide.

Materials:

- Sorbent: Oasis HLB, Strata-X, or equivalent (30 mg/1 cc).
- Sample: 200 μ L Plasma.

Workflow:

- Pre-treatment: Mix 200 μ L Plasma with 20 μ L Internal Standard (IS) working solution. Add 200 μ L 100 mM Ammonium Acetate (pH 8.5). Vortex gently.
 - Why? The high pH buffer stabilizes the parent Omeprazole.
- Conditioning:
 - 1 mL Methanol.

- 1 mL Water.
- Loading: Load pre-treated sample at gravity or low vacuum (< 5 inHg).
- Washing:
 - Wash 1: 1 mL 5% Methanol in Water. (Removes proteins/salts).
 - Note: Do not use acid in the wash step.
- Elution: Elute with 1 mL Acetonitrile.
- Post-Elution: Evaporate under Nitrogen at 40°C. Reconstitute in 100 µL Mobile Phase (Initial conditions).

Protocol B: Mixed-Mode Cation Exchange (MCX)

Best for: High-sensitivity Sulfide quantitation (cleanest extract).

Materials:

- Sorbent: Oasis MCX, Strata-X-C (30 mg/1 cc).
- Sample: 200 µL Plasma.

Workflow:

- Pre-treatment: Mix 200 µL Plasma with 20 µL IS. Add 200 µL 2% Phosphoric Acid (H₃PO₄).
 - Why? Acidification (pH ~2-3) charges the pyridine nitrogen (positive), allowing it to bind to the cation-exchange sorbent. Omeprazole Sulfide is stable here; parent Omeprazole would degrade if left too long.
- Conditioning:
 - 1 mL Methanol.
 - 1 mL Water.

- Loading: Load acidified sample.
- Washing:
 - Wash 1: 1 mL 2% Formic Acid in Water (Removes neutrals/acids).
 - Wash 2: 1 mL Methanol (Removes hydrophobic neutrals).
 - Mechanism:[2] The analyte is "locked" onto the sorbent via ionic charge, allowing 100% organic solvent wash to remove phospholipids.
- Elution: Elute with 1 mL 5% Ammonium Hydroxide in Acetonitrile.
 - Mechanism:[2] High pH neutralizes the analyte, breaking the ionic bond and releasing it.
- Post-Elution: Evaporate and reconstitute.

LC-MS/MS Conditions

Column: C18 (e.g., Waters BEH C18 or Phenomenex Kinetex), 2.1 x 50 mm, 1.7 μ m. Mobile Phase A: 10 mM Ammonium Acetate (pH 8.5) or 0.1% Formic Acid.

- Tip: Ammonium Acetate (pH 8.5) often yields better peak shape and sensitivity for these basic compounds. Mobile Phase B: Acetonitrile.[6]

MS Transitions (MRM):

- Ionization: ESI Positive Mode.

Analyte	Precursor (m/z)	Product (m/z)	Cone Voltage (V)	Collision Energy (eV)
Omeprazole (Parent)	346.1	198.1	20	15
Omeprazole Sulfide	330.1	182.1	22	18
Omeprazole Sulfide-d3 (IS)	333.1	185.1	22	18

- Note on Transitions: The 198 fragment in Omeprazole corresponds to the pyridine moiety cleavage. In the sulfide, the mass shifts by -16 amu (loss of oxygen), resulting in a characteristic 182 fragment. Always optimize collision energy for your specific instrument.

Validation & Troubleshooting

Linearity: 1.0 – 1000 ng/mL. Recovery:

- Protocol A (HLB): ~85-90% (Sulfide), ~80% (Parent).
- Protocol B (MCX): ~95% (Sulfide), Parent degrades.

Common Pitfalls:

- Parent Degradation: If you see high levels of "unknown" peaks and low parent recovery in Protocol B, you are degrading Omeprazole into sulfenamides due to the acid load. Switch to Protocol A.
- Sulfide Oxidation: Omeprazole sulfide can slowly oxidize back to the sulfoxide (parent) or sulfone if left in solution without antioxidants. Keep samples cooled (4°C) and analyze within 24 hours of reconstitution.
- Matrix Effects: If the IS response varies significantly, check the Phospholipid removal. Protocol B (MCX) with a Methanol wash is superior for removing phospholipids.

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